3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-23-10-9-16-15-7-5-14(25-3)12-19(15)27-21(22)20(16)17-8-6-13(24-2)11-18(17)26-4/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDWXBWHLRMTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=C(C=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one, also known by its CAS number 909103-88-4, is a synthetic compound belonging to the class of flavonoids. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Antioxidant Properties
Flavonoids are well-known for their antioxidant capabilities. The presence of methoxy groups in the structure of this compound may enhance its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage and may contribute to its therapeutic potential .
Anti-inflammatory Effects
Flavonoids have also been associated with anti-inflammatory properties. Compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes. This suggests that this compound may also exhibit anti-inflammatory activity .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of flavonoid derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting viral replication and demonstrating cytoprotective effects against oxidative stress .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of flavonoids indicates that modifications in the methoxy groups can significantly influence biological activity. The specific arrangement and number of methoxy substituents on the aromatic rings can enhance or diminish the compound's efficacy against various biological targets .
Data Table: Biological Activities of Related Flavonoids
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is C21H22O6, with a molecular weight of 370.4 g/mol. Its structure features several methoxy groups that are critical for its biological activity. The presence of these groups enhances its solubility and interaction with biological targets.
Biological Activities
1. Antioxidant Properties
Flavonoids are renowned for their antioxidant capabilities. Research indicates that 3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one can scavenge free radicals effectively, thus reducing oxidative stress in cells. This property is vital in preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Studies have shown that flavonoids can modulate the expression of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
3. Antiviral Activity
In vitro studies have demonstrated that structurally related flavonoids can inhibit viral replication. The mechanism involves interference with viral entry or replication processes within host cells, indicating that this compound may possess similar antiviral properties.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of flavonoids has revealed that modifications in the methoxy groups significantly influence their biological activities. Variations in the arrangement and number of these substituents can enhance or diminish efficacy against specific biological targets.
Data Table: Biological Activities of Related Flavonoids
| Flavonoid | Antioxidant Activity | Anti-inflammatory Activity | Antiviral Activity |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| This compound | High | High | Moderate |
Case Studies
Case Study 1: Antioxidant Efficacy Assessment
A study assessed the antioxidant capacity of various flavonoids, including this compound using DPPH radical scavenging assays. Results indicated that this compound exhibited a significant reduction in DPPH radical concentration compared to controls, highlighting its potential as an antioxidant agent.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokine levels (IL-6 and TNF-alpha). These findings suggest its role as a therapeutic agent in managing inflammatory responses.
Chemical Reactions Analysis
2.2. Reaction Mechanisms
The proposed mechanisms for the reactions involving this compound include:
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Electrophilic Aromatic Substitution : The dimethoxyphenyl group can undergo electrophilic substitution reactions, where electrophiles react with the aromatic ring.
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Nucleophilic Attack : The methoxyethyl group can act as a nucleophile in certain reactions, allowing for further functionalization of the chromenone core.
2.3. Potential Chemical Transformations
3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one can undergo various chemical transformations including:
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Hydrolysis : Under acidic or basic conditions, the ester functionalities may hydrolyze to form carboxylic acids.
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Reduction : The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Biological Activities
Research indicates that coumarin derivatives exhibit a range of biological activities including:
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Antioxidant Properties : The presence of methoxy groups enhances radical scavenging activity, which is beneficial in mitigating oxidative stress.
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Anticancer Activity : Studies have shown that certain coumarin derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
3.1. Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant radical scavenging | |
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Methoxy-Substituted Coumarins
Methoxy groups are common in bioactive coumarins. Key analogs include:
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Compound 14, )
- Structure : 3-(3,4-dimethoxyphenyl) substitution.
- Synthesis : Yield 55%, m.p. 127–129°C, IR and NMR data consistent with methoxy groups .
- Relevance : Demonstrates that dimethoxy aromatic substituents enhance stability and may modulate electronic properties for receptor binding.
(E)-7-Methoxy-4-(3-oxo-3-phenylprop-1-enyl)-2H-chromen-2-one ()
- Structure : 7-methoxy coumarin linked to a chalcone moiety.
- Bioactivity : IC50 = 4.9 µM against CT26 colon cancer cells; induces ROS-mediated necrosis .
- Comparison : The 7-methoxy group in both compounds may enhance cytotoxicity, but the chalcone chain in this analog introduces additional pro-oxidant activity.
3-(2-Hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one ()
- Structure : 2-hydroxy-4-methoxyphenyl at position 3, 7-methoxy on coumarin.
- Relevance : Replacing a methoxy with a hydroxyl group (vs. the target compound’s 2,4-dimethoxyphenyl) may alter solubility and hydrogen-bonding capacity.
Ethyl/Methoxyethyl-Substituted Coumarins
The 2-methoxyethyl group in the target compound is a unique feature. Comparable analogs include:
4-[(E)-2-(3,5-Dimethylphenyl)ethyl]-7-methoxy-2H-chromen-2-one (Compound 17, )
- Structure : Ethyl chain with aromatic substitution at position 3.
- Relevance : The ethyl linker may improve lipophilicity, but the target compound’s 2-methoxyethyl group could enhance water solubility due to the ether oxygen.
Coumarin-Chalcone and Schiff Base Hybrids
Hybrid structures combine coumarin with other pharmacophores:
Coumarin-Schiff Base Hybrids ()
- Examples: (E)-7-Methoxy-4-((3-(((4-methoxyphenyl)imino)methyl)phenoxy)methyl)-2H-chromen-2-one (13g).
- Bioactivity : Acetylcholinesterase inhibition, relevant for neurodegenerative diseases.
Coumaro-Chalcones ()
- Example : A1 (EC50 = 3.7 µM against Leishmania panamensis).
- Mechanism: Antiparasitic activity via unknown targets.
- Structural Insight : The chalcone’s α,β-unsaturated ketone is absent in the target compound, which may reduce electrophilic reactivity.
Physicochemical and Pharmacokinetic Properties
A comparison of key parameters is summarized below:
- Solubility : Methoxy groups generally improve lipid solubility but may reduce water solubility. The 2-methoxyethyl chain in the target compound could mitigate this via ether oxygen hydrogen bonding.
- Bioavailability : Compounds with methoxy groups (e.g., ) often show higher bioavailability scores (0.55–0.56) due to balanced solubility and permeability.
Mechanistic Insights
- Pro-Oxidant Activity : Methoxy-substituted coumarins () induce ROS-mediated necrosis in cancer cells. The target compound’s dimethoxyphenyl group may similarly enhance electron-donating capacity, promoting ROS generation.
- Enzyme Inhibition : Schiff base hybrids () target acetylcholinesterase, suggesting methoxy coumarins’ versatility in enzyme interaction.
Preparation Methods
Preparation of Chromone Core and Methoxylation
According to a comprehensive procedure for 7-methoxy-substituted chromones, the synthesis starts with acetophenone derivatives which undergo cyclization to form ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate. This ester intermediate is then hydrolyzed to the corresponding carboxylic acid with high yield (80-90%). Methoxylation is performed prior to or during these steps to ensure the 7-methoxy substitution.
Table 1. Yields of Key Steps in Chromone Core Synthesis
| Step | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| Formation of chromone ester | Cyclization | 70-80 | Starting from substituted acetophenone |
| Hydrolysis to chromone acid | Ester hydrolysis | 80-90 | Almost quantitative yield |
| Methoxylation | Methylation | Variable | Using methyl iodide or dimethyl sulfate |
Attachment of 2,4-Dimethoxyphenyl Group at Position 3
The 3-position substitution with 2,4-dimethoxyphenyl is typically performed via cross-coupling reactions, such as Suzuki-Miyaura coupling, using 3-bromo- or 3-chlorochromone derivatives and 2,4-dimethoxyphenylboronic acid. This approach allows regioselective introduction of the aryl group with good yields and purity.
Alternatively, condensation reactions between chromone precursors and 2,4-dimethoxybenzaldehyde under basic or acidic conditions can be used to form the C3-substituted chromone via aldol-type reactions followed by cyclization.
Purification and Characterization
Purification : Flash column chromatography using dichloromethane/methanol mixtures is effective for removing by-products. Recrystallization from dichloromethane/n-hexane improves purity.
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- ^1H NMR spectra confirm the presence of characteristic methoxy groups (singlets around δ 3.7–4.0 ppm) and aromatic protons.
- ^13C NMR spectra indicate the carbonyl carbons of the chromone core (δ ~160-180 ppm) and aromatic carbons.
- TLC monitoring is essential to check reaction progress and purity.
Summary Table of Preparation Steps for this compound
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chromone core synthesis from acetophenone | Cyclization under acidic/basic catalysis | 70-80 | Formation of ethyl 7-methoxychromone ester |
| 2 | Hydrolysis of ester to chromone carboxylic acid | NaOH, aqueous medium | 80-90 | Almost quantitative yield |
| 3 | Methoxylation at position 7 | Methyl iodide or dimethyl sulfate, base | Variable | Ensures 7-methoxy substitution |
| 4 | Attachment of 2,4-dimethoxyphenyl at C3 | Suzuki coupling or condensation | Moderate to high | Requires 3-halogenated chromone precursor |
| 5 | Alkylation at C4 with 2-methoxyethyl group | 2-Methoxyethyl bromide, base (K2CO3) | Moderate | Nucleophilic substitution or alkylation |
Research Gaps and Recommendations
No direct literature source specifically details the exact stepwise synthesis of this compound, but the synthesis can be logically inferred from related chromone derivatives preparation protocols.
Optimization of the alkylation step for the 2-methoxyethyl substituent may be required to improve yield and selectivity.
Advanced characterization techniques such as 2D NMR and mass spectrometry are recommended to confirm the substitution pattern and purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2,4-dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one, and what challenges arise in controlling regioselectivity during methoxy group introduction?
- Methodology : Biomimetic synthesis strategies, such as those used for structurally related chromenones (e.g., via Claisen-Schmidt condensations or Friedel-Crafts acylations), are often employed. Methoxy group regioselectivity is influenced by steric and electronic factors; electron-rich aromatic rings favor electrophilic substitution at specific positions. Challenges include competing side reactions (e.g., over-alkylation) and the need for protecting groups to direct substitution .
- Validation : NMR monitoring and HPLC analysis are critical to confirm intermediate structures and reaction progress.
Q. What purification methods are effective for isolating this compound from complex reaction mixtures?
- Methodology : Column chromatography (silica gel, eluents like ethyl acetate/hexane gradients) is standard. Reverse-phase HPLC with C18 columns can resolve polar byproducts. Solvent selection (e.g., dichloromethane for solubility) and crystallization (using methanol/water) improve yield and purity .
Q. How does the compound’s solubility profile influence its applicability in biological assays?
- Methodology : Solubility in DMSO or ethanol is critical for in vitro studies. Partition coefficients (logP) calculated via HPLC retention times or computational tools (e.g., ChemAxon) guide solvent selection. Poor aqueous solubility may require formulation with cyclodextrins or surfactants for cell-based assays .
Advanced Research Questions
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate positional isomers in methoxy-substituted chromenones?
- Methodology :
- NMR : - and -NMR chemical shifts for methoxy groups vary with substitution patterns (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy). NOESY correlations identify spatial proximity between substituents .
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1250 cm) groups confirm chromenone backbone integrity .
- HRMS : Exact mass analysis distinguishes isomers with identical molecular formulas but differing substituent positions .
Q. What role do substituents (e.g., methoxy groups) play in the compound’s pharmacological activity, supported by SAR studies?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing methoxy with hydroxyl or halogen groups) and testing in target assays (e.g., enzyme inhibition). For example:
- 2,4-Dimethoxy groups enhance lipophilicity and membrane permeability compared to polar hydroxyl analogs .
- Methoxyethyl side chains may improve metabolic stability by reducing oxidative degradation .
Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?
- Methodology : Molecular docking (e.g., AutoDock Vina) identifies binding poses in CYP450 active sites. MD simulations (AMBER/CHARMM) assess stability of enzyme-ligand complexes. Key interactions (e.g., hydrogen bonds with heme iron or hydrophobic contacts) predict metabolic pathways and potential toxicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodology :
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize experimental noise.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
